Chemical properties and molecular weight of 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole
Chemical properties and molecular weight of 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole
An In-depth Technical Guide to 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole: Properties, Synthesis, and Characterization
Introduction
The landscape of modern drug discovery is profoundly shaped by the exploration of novel heterocyclic scaffolds. Among these, molecules incorporating both pyrrolidine and thiazole rings have garnered significant interest due to their prevalence in biologically active compounds and their ability to confer desirable physicochemical properties.[1] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers a three-dimensional architecture that is crucial for achieving target selectivity.[2] Concurrently, the thiazole ring is a key component in numerous pharmaceuticals, valued for its diverse pharmacological activities, including antimicrobial and anticancer properties.[3] This guide provides a comprehensive technical overview of the novel compound 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole, a molecule that synergistically combines these two important pharmacophores.
This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the compound's chemical properties, a plausible synthetic pathway, and detailed protocols for its analytical characterization. As this specific molecule is not extensively documented in current literature, this guide integrates established principles of heterocyclic chemistry with data from closely related analogues to present a robust and scientifically grounded profile.
Core Chemical and Physical Properties
The fundamental characteristics of a compound are critical for its application in research and development. The properties of 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole have been determined based on its chemical structure, which consists of a pyrrolidin-3-ylmethyl group attached to the C2 position of a 1,3-thiazole ring.
Molecular Structure and Identification
The molecular structure of the target compound is depicted below. A key feature is the chiral center at the C3 position of the pyrrolidine ring, meaning the compound can exist as (R) and (S) enantiomers.
Caption: Molecular structure of 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole.
Physicochemical Data
The predicted physicochemical properties for 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole are summarized in the table below. These values are calculated based on the molecular structure and are essential for designing experimental conditions, such as selecting appropriate solvent systems and analytical techniques. For comparison, data for the closely related isomer, 2-(pyrrolidin-3-yl)thiazole, is also provided.[4]
| Property | Value for 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole (Predicted) | Value for 2-(pyrrolidin-3-yl)thiazole[4] |
| CAS Number | Not available | 630121-89-0 |
| Molecular Formula | C₈H₁₂N₂S | C₇H₁₀N₂S |
| Molecular Weight | 168.26 g/mol | 154.23 g/mol |
| Appearance | Predicted to be a liquid or low-melting solid | Liquid |
| Boiling Point | Not determined | Not determined |
| Solubility | Predicted to be soluble in water and polar organic solvents | Soluble in water, alcohol, and ether[5] |
| pKa (conjugate acid) | Predicted to be similar to pyrrolidine (11.27)[5] | Not determined |
Synthesis and Purification
While a specific synthetic route for 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole is not published, a robust and versatile method can be proposed based on the well-established Hantzsch thiazole synthesis.[6][7] This approach involves the condensation of a thioamide with an α-halocarbonyl compound. The workflow below outlines a plausible multi-step synthesis starting from commercially available precursors.
Caption: Proposed synthetic workflow for 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole.
Experimental Protocol: Proposed Synthesis
This protocol provides a detailed methodology for the synthesis of the target compound.
Step 1: Synthesis of N-Boc-2-(pyrrolidin-3-yl)ethanethioamide
-
Objective: To convert the nitrile group of the starting material into a thioamide.
-
Materials: N-Boc-3-(cyanomethyl)pyrrolidine, Lawesson's reagent, anhydrous toluene.
-
Procedure:
-
Dissolve N-Boc-3-(cyanomethyl)pyrrolidine (1.0 eq) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
Add Lawesson's reagent (0.55 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the thioamide intermediate.
-
Step 2: Hantzsch Cyclization
-
Objective: To form the thiazole ring through condensation of the thioamide with an α-halocarbonyl.
-
Materials: N-Boc-2-(pyrrolidin-3-yl)ethanethioamide, chloroacetaldehyde (50% solution in water), ethanol.
-
Procedure:
-
Dissolve the thioamide intermediate (1.0 eq) in ethanol.
-
Add chloroacetaldehyde (1.1 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the N-Boc protected intermediate.
-
Step 3: Boc Deprotection
-
Objective: To remove the Boc protecting group to yield the final product.
-
Materials: N-Boc-2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete deprotection.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH > 10, and extract with DCM.
-
Dry the combined organic layers and concentrate to yield the final product, 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole.
-
Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques should be employed.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the molecule. The predicted chemical shifts for ¹H and ¹³C NMR are detailed below.
¹H NMR (Predicted, 400 MHz, CDCl₃, δ in ppm):
-
Thiazole Protons: A characteristic signal for the proton at the C4 position of the thiazole ring is expected around 7.7 ppm (doublet), and the C5 proton around 7.2 ppm (doublet).[3]
-
Methylene Bridge (-CH₂-): A singlet or a multiplet is expected around 3.0-3.5 ppm.
-
Pyrrolidine Protons: A complex series of multiplets is expected between 1.5 and 3.5 ppm for the protons on the pyrrolidine ring. The N-H proton will likely appear as a broad singlet.
¹³C NMR (Predicted, 100 MHz, CDCl₃, δ in ppm):
-
Thiazole Carbons: The C2 carbon is expected to be the most downfield, around 168 ppm. The C4 and C5 carbons are predicted to appear around 143 ppm and 115 ppm, respectively.[10]
-
Methylene Bridge Carbon: Expected around 35-40 ppm.
-
Pyrrolidine Carbons: Signals for the pyrrolidine carbons are expected in the range of 25-60 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): For C₈H₁₂N₂S, the expected monoisotopic mass is approximately 168.07. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Fragmentation Pattern: Common fragmentation pathways for 2-substituted thiazoles involve cleavage of the bonds adjacent to the thiazole ring.[11]
Infrared (IR) Spectroscopy
IR spectroscopy will identify the functional groups present in the molecule.
-
N-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine in the pyrrolidine ring.
-
C-H Stretch: Aliphatic C-H stretching vibrations are expected between 2850 and 3000 cm⁻¹.
-
C=N Stretch: A characteristic absorption for the thiazole ring is expected around 1630-1650 cm⁻¹.[9]
-
C-S Stretch: This will likely appear in the fingerprint region (below 800 cm⁻¹).
Conclusion and Future Directions
This technical guide provides a foundational understanding of the chemical properties, a viable synthetic route, and the analytical characterization of 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole. The combination of the stereochemically rich pyrrolidine scaffold with the versatile thiazole moiety makes this compound a promising candidate for further investigation in drug discovery programs. Future work should focus on the stereoselective synthesis of the (R) and (S) enantiomers to explore their differential biological activities. The protocols and predictive data presented herein offer a solid starting point for researchers to synthesize and study this novel heterocyclic compound.
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